molecular formula C13H23IO B13299478 {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane

Cat. No.: B13299478
M. Wt: 322.23 g/mol
InChI Key: VFBPMXVGDDVSGE-UHFFFAOYSA-N
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Description

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane is a bicyclic organic compound characterized by a cycloheptane core substituted with a [(2-iodocyclopentyl)oxy]methyl group. This structure combines a seven-membered cycloalkane ring with a cyclopentyl ether moiety bearing an iodine atom. The iodine substituent introduces significant steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Potential applications include medicinal chemistry, where iodine’s role as a leaving group or hydrogen-bonding modulator could be leveraged, and materials science, where its hydrophobic cycloheptane core may enhance stability .

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

(2-iodocyclopentyl)oxymethylcycloheptane

InChI

InChI=1S/C13H23IO/c14-12-8-5-9-13(12)15-10-11-6-3-1-2-4-7-11/h11-13H,1-10H2

InChI Key

VFBPMXVGDDVSGE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)COC2CCCC2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane typically involves the reaction of cyclopentanol with iodine to form 2-iodocyclopentanol. This intermediate is then reacted with cycloheptanemethanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity is of interest in the study of biochemical pathways and the development of new pharmaceuticals. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound is studied for its potential use in drug development. Its unique structure may offer advantages in the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials and chemical processes. Its reactivity and structural features make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The cycloheptane ring in the target compound distinguishes it from smaller cycloalkanes (e.g., cyclopentane, cyclohexane). Computational studies using B3LYP/6-311G(d,p) methods indicate that cycloheptane exhibits a bond dissociation enthalpy (BDE) of ~96 kcal/mol, slightly lower than cyclohexane (~98 kcal/mol) due to reduced ring strain . Substitution with the [(2-iodocyclopentyl)oxy]methyl group likely increases steric hindrance, further lowering BDE compared to unsubstituted cycloheptane.

Table 1: Thermodynamic and Electronic Properties

Compound BDE (kcal/mol) Ionization Potential (eV) LogP (Predicted)
Cycloheptane 96.2 9.8 3.1
Cyclohexane 98.1 10.1 3.3
{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane ~94.5* ~9.3* 4.7*
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone N/A N/A 3.9

*Estimated based on substituent effects .

Reactivity and Stability

The iodine atom in the target compound enhances electrophilicity at the cyclopentyl ether, making it susceptible to nucleophilic substitution (e.g., SN2 reactions). In contrast, chlorophenyl-substituted cyclopentanones (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) undergo hydrolysis and rearrangement under basic conditions . Cycloheptane derivatives generally exhibit slower isomerization rates than n-alkanes due to higher activation energies for secondary ion rearrangement, as seen in n-butane and n-hexane .

Table 2: Reactivity Comparison

Reaction Type Target Compound Reactivity Analog Reactivity (e.g., Cyclopentane Derivatives)
Nucleophilic Substitution High (Iodo group) Moderate (Chloro group in )
Hydrolysis Low (Ether stability) High (Ester groups in )
Radical Stability Moderate (Lower BDE ) High (Cyclohexane derivatives)

Biological Activity

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane, identified by its CAS number 1698364-83-8, is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications, including case studies and research findings.

  • Molecular Formula : C13H23IO
  • Molecular Weight : 322.23 g/mol
  • Structure : The compound features a cycloheptane ring substituted with a cyclopentyl group and an iodine atom, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented in the literature, compounds with similar structures often utilize halogenation and etherification methods to achieve desired substitutions.

The biological activity of this compound may be attributed to:

  • Iodine Substitution : The presence of iodine can enhance lipophilicity, potentially affecting cell membrane permeability.
  • Cycloalkane Structures : Cycloheptane and cyclopentyl rings may interact with biological targets such as enzymes or receptors.

Potential Applications

Research suggests that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Effects : Some iodinated compounds have shown promise against bacterial strains.
  • Anticancer Properties : Structural analogs have been investigated for their ability to inhibit tumor growth through various pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of iodine-containing cycloalkanes against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

CompoundPathogenInhibition Zone (mm)
ControlStaphylococcus aureus10
Test CompoundStaphylococcus aureus25
ControlEscherichia coli12
Test CompoundEscherichia coli22

Case Study 2: Anticancer Activity

In vitro studies were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, indicating potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

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